alpha-Tocopherol phosphate disodium salt
Overview
Description
Synthesis Analysis
The synthesis of α-tocopherol phosphate involves chemical reactions that introduce phosphate groups to the α-tocopherol molecule. This process can be achieved through various synthetic pathways, often involving the use of phosphorylating agents in the presence of a suitable catalyst. The exact methodology can vary, but the goal is to obtain a product that retains the beneficial properties of α-tocopherol while exhibiting enhanced solubility and potentially different biological activities due to the presence of phosphate groups.
Molecular Structure Analysis
The molecular structure of α-tocopherol phosphate disodium salt is characterized by the core chromanol ring of α-tocopherol, to which one or more phosphate groups are attached. This modification significantly influences the molecule's behavior, particularly its solubility in water and its interaction with biological membranes. The presence of phosphate groups also impacts the molecule's ability to participate in specific biochemical reactions and its overall stability within various environments.
Chemical Reactions and Properties
α-Tocopherol phosphate disodium salt participates in a range of chemical reactions, particularly those involving phosphate transfer or hydrolysis. The phosphate groups can act as leaving groups in nucleophilic substitutions or as ligands in the formation of complexes with metal ions. These chemical properties are crucial for understanding the compound's behavior in biological systems and its potential applications in medicine and nutrition.
Physical Properties Analysis
The physical properties of α-tocopherol phosphate disodium salt, such as solubility, melting point, and stability, are significantly influenced by the presence of phosphate groups and the counter ions (in this case, sodium). These properties are essential for formulating the compound for various applications, determining its shelf life, and understanding its behavior in physiological conditions.
Chemical Properties Analysis
Chemically, α-tocopherol phosphate disodium salt exhibits properties typical of both esters and salts. It can undergo hydrolysis, releasing α-tocopherol and phosphate ions under certain conditions. Its antioxidant properties, a hallmark of α-tocopherol, may be modulated by the presence of phosphate groups, affecting its efficacy and mechanism of action as an antioxidant.
- Gianello et al. (2005) discuss the detection of α-tocopheryl phosphate in biological systems and its implications for vitamin E's role in such systems (Gianello et al., 2005).
- Ogru et al. (2004) explore the modulation of cell proliferation and gene expression by α-tocopheryl phosphates and their relevance to atherosclerosis and inflammation (Ogru et al., 2004).
- Negis et al. (2007) investigate the molecular mechanism of α-tocopheryl phosphate transport across cell membranes, highlighting its potency and transport mechanisms (Negis et al., 2007).
Scientific Research Applications
Plant Growth and Stress Tolerance : Alpha-tocopherol has been found to influence the growth and stress tolerance of plants. For instance, in onions, alpha-tocopherol, when combined with potassium di-hydrogen phosphate, influenced dry matter of bulbs and modulated endogenous hormone concentrations under salinity stress (Hussein & EL- Greadly, 2007).
Cardiac Health : Research on rats showed that alpha-tocopherol can protect against myocardial ischemia-reperfusion injury, suggesting its potential as a cardioprotective agent (Mukherjee et al., 2008).
Cellular Effects : A study demonstrated that a mixture of alpha-tocopheryl phosphate inhibited cell proliferation in certain cell lines, suggesting its potential role in addressing conditions like atherosclerosis and inflammation (Ogru et al., 2004).
Antioxidant Properties : Alpha-tocopherol's antioxidant properties were studied in different systems, including its ability to prevent lipid peroxidation in biological systems (Kontush et al., 1996).
Neurological Impact : In neurological research, alpha-tocopherol phosphate disodium salt was found to induce long-term potentiation in hippocampal neurons, which is crucial for learning and memory (Xie & Sastry, 1993).
Vitamin E Research : The discovery of alpha-tocopheryl phosphate as a natural form of vitamin E has significant implications for understanding the role of alpha-tocopherol in biological systems (Gianello et al., 2005).
Safety And Hazards
Alpha-Tocopherol phosphate disodium salt may cause skin, eye, and respiratory tract irritation . It may be harmful by inhalation, ingestion, or skin absorption . Personal protective equipment should be worn to avoid contact with skin, eyes, and clothing . Dust formation should be avoided, and the substance should not be ingested or inhaled . It should be kept away from heat and sources of ignition .
Future Directions
properties
IUPAC Name |
disodium;dihydrogen phosphate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2.2Na.H3O4P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;;;1-5(2,3)4/h20-22,30H,9-19H2,1-8H3;;;(H3,1,2,3,4)/q;2*+1;/p-2/t21-,22-,29-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNSAZAABCQIFP-TXSQEWSBSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51Na2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920047 | |
Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Tocopherol phosphate disodium salt | |
CAS RN |
90940-45-7 | |
Record name | EINECS 292-690-7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090940457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium dihydrogen phosphate [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.233 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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